![molecular formula C11H11ClN6 B173875 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile CAS No. 149978-57-4](/img/structure/B173875.png)

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile

Vue d'ensemble

Description

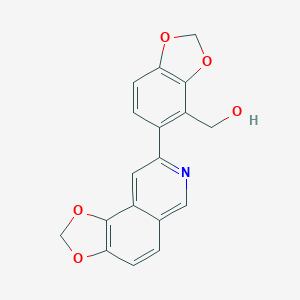

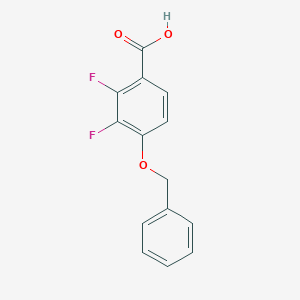

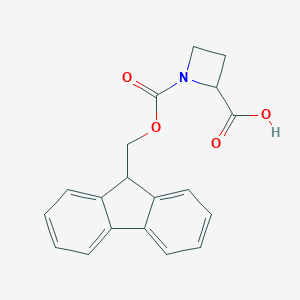

The compound “5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring and a pyridine derivative as key components . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The pyridine derivatives in the compound can undergo various reactions .Applications De Recherche Scientifique

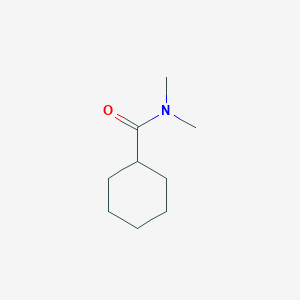

Synthesis and Anti-Inflammatory Activity : The compound 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile demonstrates potential in the realm of medicinal chemistry, particularly in synthesizing pyrazolo[3,4-d]pyrimidines with anti-inflammatory properties. For instance, a study showcased the synthesis of various derivatives, including 6-chloromethylpyrazolo[3,4-d]pyrimdine and 4-amino-5-chloropyrazolo[3,4-b]pyridine, and their anti-inflammatory activities were evaluated using the carrageenan-induced paw edema test in rats, with indomethacin as the reference drug (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

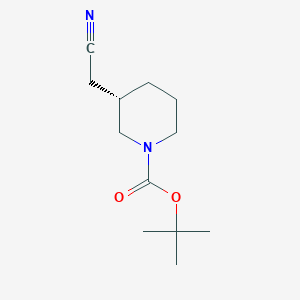

Cyclization Reactions and Structural Derivatives : A method was developed for preparing new pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones by reacting 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with 1,3-dicarbonyl compounds in the presence of anhydrous tin(IV) chloride, showcasing the compound's utility in creating structurally diverse heterocycles (Potapov et al., 2017).

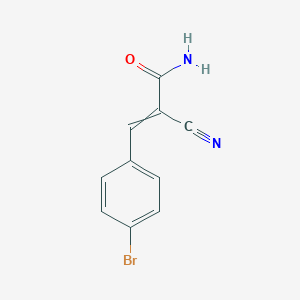

Unexpected Formation of Pyrazolopyrimidines : An interesting synthesis phenomenon was observed when attempting to obtain 5-substituted tetrazoles from carbonitriles, leading to the formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives instead of the anticipated tetrazoles, highlighting the compound's unique reactivity and the potential for discovering new heterocyclic frameworks (Faria et al., 2013).

Molecular Structure Investigations : Studies on compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, which share structural similarities with the compound of interest, provide insights into the molecular and crystal structures, stabilization interactions, and potential applications in various fields, including materials science and pharmaceuticals (Fathima et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN6/c12-9-8-3-1-2-4-17(8)16-11(9)18-10(14)7(5-13)6-15-18/h6H,1-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYMHXZLUPBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=N2)N3C(=C(C=N3)C#N)N)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)